N-(piperidin-2-ylmethyl)benzamide

Descripción general

Descripción

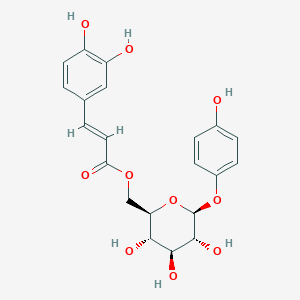

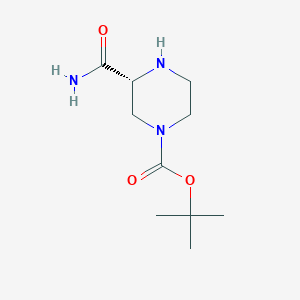

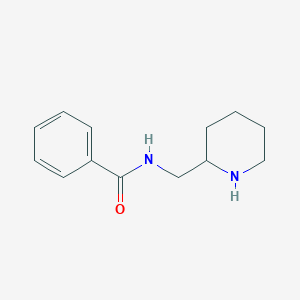

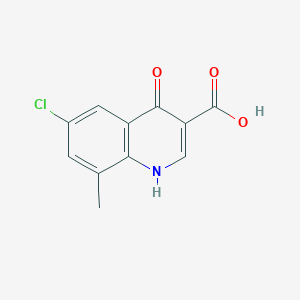

N-(Piperidin-2-ylmethyl)benzamide (NPMB) is an organic compound with a molecular formula of C10H14N2O. It belongs to the class of compounds known as piperidines and is a derivative of benzamide. NPMB is an important synthetic intermediate used in the synthesis of many pharmaceuticals, agrochemicals, and other products. It is also used as a catalyst in the synthesis of other compounds. NPMB has been studied extensively for its potential therapeutic applications and has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Gastrointestinal Motility Enhancement

N-(piperidin-2-ylmethyl)benzamide derivatives have been shown to positively influence gastrointestinal motility. Studies reveal that certain benzamide derivatives, such as 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, can accelerate gastric emptying and increase the frequency of defecation. This suggests potential applications in treating gastrointestinal disorders by acting as prokinetic agents, enhancing both upper and lower gastrointestinal tract functioning (Sonda et al., 2004). Another study supports this, highlighting the synthesis of similar benzamide derivatives for their gastrointestinal motility enhancing properties (Sonda et al., 2003).

Anti-Acetylcholinesterase Activity

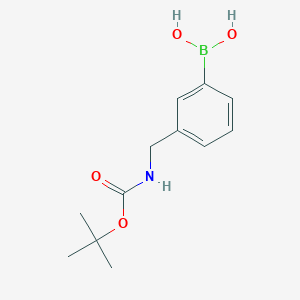

Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds show potential as potent inhibitors of acetylcholinesterase, which is crucial in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1990).

Metal Complex Formation and Antibacterial Activity

The formation of metal complexes with benzamides, including this compound derivatives, has been studied. These complexes have shown significant antibacterial activity against various bacterial strains, suggesting their potential use in antimicrobial therapies (Khatiwora et al., 2013).

Analgesic and Antidepressive Effects

N,N-diethyl derivatives of piperidine benzamides have been found to be potent δ-opioid agonists with good oral bioavailability. These compounds show promising analgesic and antidepressive effects in animal models, indicating their potential as treatments for chronic pain (Nozaki et al., 2012).

Metabolism in Antineoplastic Treatments

In the context of chronic myelogenous leukemia treatment, the metabolism of benzamide derivatives like flumatinib, which has a piperidinylmethyl group, has been studied. This research provides insights into the metabolic pathways of such compounds in the human body, crucial for effective drug design and administration (Gong et al., 2010).

Antitubercular Agents

Piperidin-4-imine derivatives, structurally related to this compound, have been developed and evaluated for their antitubercular activity. These compounds have shown significant activity against Mycobacterium tuberculosis, demonstrating their potential as new therapeutic agents for tuberculosis treatment (Revathi et al., 2015).

Potential Antiprion Agents

Benzamide derivatives, including those with a piperidinyl group, have been synthesized and assessed for their potential as antiprion agents. They show promising binding affinity and inhibition of prion protein conversion, which is crucial in the development of therapies for prion diseases (Fiorino et al., 2012).

Direcciones Futuras

Piperidines, including “N-(piperidin-2-ylmethyl)benzamide”, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

Mecanismo De Acción

Target of Action

N-(piperidin-2-ylmethyl)benzamide is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It is known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Biochemical Pathways

Piperidine derivatives have been found to have good biological potential and inhibitory activity . For instance, compounds 10b and 10j induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Pharmacokinetics

The compound’s molecular formula is c13h18n2o , which may provide some insights into its potential pharmacokinetic properties.

Result of Action

It is known that piperidine derivatives have been found to have good biological potential and inhibitory activity . For instance, compounds 10b and 10j induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

It is known that the synthesis of piperidine-containing compounds has long been widespread , suggesting that these compounds may be stable under a variety of environmental conditions.

Análisis Bioquímico

Biochemical Properties

N-(piperidin-2-ylmethyl)benzamide plays a role in biochemical reactions, interacting with various enzymes and proteins . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

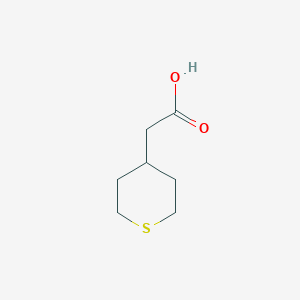

IUPAC Name |

N-(piperidin-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDZPECTECONTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B180485.png)

![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)